An In-depth Technical Guide to the Chemical Properties of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
An In-depth Technical Guide to the Chemical Properties of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide is a synthetic organic compound featuring a core structure that merges a brominated thiophene sulfonamide with a quinoline moiety. This unique combination of heterocyclic systems suggests a rich potential for diverse chemical reactivity and biological activity, positioning it as a molecule of significant interest in medicinal chemistry and drug discovery. The sulfonamide group is a well-established pharmacophore known for its antibacterial properties, while the quinoline ring is a key component in a variety of therapeutic agents, including antimalarial and anticancer drugs. The presence of a bromine atom on the thiophene ring further provides a handle for synthetic modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive overview of the known chemical properties of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide, including its synthesis, physical and spectral characteristics, and an exploration of its potential biological significance based on the activities of structurally related compounds.
Chemical Identity and Physical Properties
5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide is an achiral molecule with the molecular formula C₁₃H₉BrN₂O₂S₂.[1] Its chemical structure and key identifiers are detailed below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrN₂O₂S₂ | [1] |
| Molecular Weight | 369.26 g/mol | [1] |
| CAS Number | 620103-87-9 | [2] |
| IUPAC Name | 5-bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide | [3] |
| InChI Key | BWZPDZRPJIBWAU-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Br)N=CC=C2 | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not experimentally reported. The precursor, 5-bromothiophene-2-sulfonamide, has a melting point of 138-142 °C. | [3] |
| Solubility | Not experimentally reported. Likely soluble in polar organic solvents such as DMSO and DMF. | - |
| XLogP3 | 3.8 | [3] |
Chemical Structure
Caption: Chemical structure of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide.
Synthesis
While a specific, peer-reviewed synthesis protocol for 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide has not been prominently published, its synthesis can be reliably inferred from established methodologies for analogous sulfonamides. The most probable synthetic route involves the condensation of 5-bromothiophene-2-sulfonyl chloride with 8-aminoquinoline.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 2-bromothiophene:
-
Sulfonylation of 2-bromothiophene: 2-Bromothiophene is reacted with chlorosulfonic acid to yield 5-bromothiophene-2-sulfonyl chloride. This is a standard method for the introduction of a sulfonyl chloride group onto an activated aromatic ring.[2]
-
Sulfonamide Formation: The resulting 5-bromothiophene-2-sulfonyl chloride is then reacted with 8-aminoquinoline in the presence of a base (e.g., pyridine or triethylamine) to form the desired sulfonamide linkage. The base acts as a scavenger for the hydrochloric acid byproduct.
Caption: Proposed synthetic workflow for 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide.
Exemplary Experimental Protocol (Inferred)
The following protocol is a generalized procedure based on the synthesis of similar sulfonamides and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 5-bromothiophene-2-sulfonyl chloride
-
In a fume hood, to a stirred solution of 2-bromothiophene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or chloroform), slowly add chlorosulfonic acid (3-4 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 5-bromothiophene-2-sulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
-
Dissolve 8-aminoquinoline (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
To this solution, add a solution of 5-bromothiophene-2-sulfonyl chloride (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with water, dilute acid (e.g., 1M HCl) to remove excess amine, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide.
Spectral Characterization (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons of the quinoline and thiophene rings would appear in the downfield region (δ 7.0-9.0 ppm).- The N-H proton of the sulfonamide would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. |
| ¹³C NMR | - Aromatic carbons would resonate in the typical range of δ 110-150 ppm.- The carbon bearing the bromine atom on the thiophene ring would be influenced by the halogen's electronic effects. |
| FTIR (cm⁻¹) | - N-H stretching vibration of the sulfonamide group around 3200-3300 cm⁻¹.- Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.- C=C and C=N stretching vibrations from the aromatic rings in the 1600-1400 cm⁻¹ region. |
| Mass Spectrometry | - The molecular ion peak [M]⁺ would be expected, along with a characteristic isotopic pattern for the bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).- Fragmentation patterns would likely involve cleavage of the sulfonamide bond. |
Potential Biological Activity and Applications
Direct biological studies on 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide are not extensively reported. However, the pharmacological potential of this molecule can be inferred from the known activities of its constituent moieties and structurally related compounds.
Antibacterial Potential
The sulfonamide functional group is a cornerstone of antibacterial therapy. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By blocking this pathway, they prevent the synthesis of DNA, RNA, and proteins, leading to a bacteriostatic effect. Recent studies on 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated their efficacy against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a highly resistant bacterial strain.[4][5] This suggests that the 5-bromothiophene-2-sulfonamide scaffold is a promising starting point for the development of new antibacterial agents. The quinoline moiety may further enhance this activity, as many quinoline derivatives are known to possess antibacterial properties.
Antifungal and Antiparasitic Potential
8-Quinolinol derivatives, which are structurally related to the 8-aminoquinoline portion of the target molecule, have shown promising antifungal and antiparasitic activities. For instance, 8-hydroxyquinoline-5-sulfonamides have been investigated as potential topical treatments for dermatomycosis.[6] Furthermore, various 8-quinolinamines have demonstrated broad-spectrum anti-infective properties, including potent in vitro antimalarial and antileishmanial activities.[6]
Anticancer Potential
The quinoline nucleus is a common feature in many anticancer drugs. For example, quinoline-5,8-quinones have been evaluated as inhibitors of Cdc25B phosphatase, a key regulator of the cell cycle, making it a target for cancer therapy.[7] The thiophene ring system is also found in numerous compounds with demonstrated anticancer activity. Therefore, it is plausible that 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide could exhibit cytotoxic effects against cancer cell lines.
Safety and Handling
According to the Safety Data Sheet (SDS), 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation. For detailed safety information, refer to the supplier's SDS.
Conclusion
5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide is a molecule with significant potential for further investigation in the field of medicinal chemistry. While detailed experimental data on its physical and spectral properties are not yet widely available, its synthesis is feasible through established chemical transformations. The combination of the sulfonamide, bromothiophene, and quinoline moieties suggests a high likelihood of interesting biological activities, particularly as an antibacterial, antifungal, or anticancer agent. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of this promising compound. Further research is warranted to fully elucidate its properties and therapeutic potential.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2240993, 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide. [Link]
-
precisionFDA. 5-BROMO-N-8-QUINOLINYL-2-THIOPHENESULFONAMIDE. [Link]
- Google Patents. US20030236437A1 - Process to prepare sulfonamides.
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infect Drug Resist. 2024;17:2943-2955. [Link]
-
gsrs. 5-BROMO-N-8-QUINOLINYL-2-THIOPHENESULFONAMIDE. [Link]
-
Sinfoo Biotech. 5-bromo-n-quinolin-8-ylthiophene-2-sulfonamide,(CAS# 620103-87-9). [Link]
-
PubChem. 5-bromo-N-isoquinolin-8-ylthiophene-2-sulfonamide. [Link]
- Google Patents.
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. J Med Chem. 2011;54(15):5540-5556. [Link]
-
Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorg Med Chem. 2006;14(18):6258-6265. [Link]
-
BIOGEN Científica. 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide. [Link]
- Google Patents.
-
MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1241304, 5-Bromo-2-thiophenesulfonamide. [Link]
-
ResearchGate. Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. [Link]
-
ResearchGate. (PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. 5-bromo-n-quinolin-8-ylthiophene-2-sulfonamide,(CAS# 620103-87-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5470973A - Synthesis of sulfonamide intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
